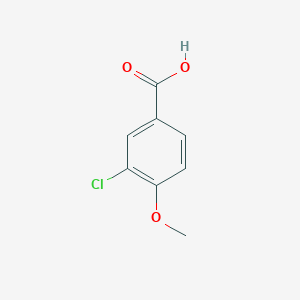

3-Chloro-4-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCQUQXCTOPJOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191343 | |

| Record name | 3-Chloro-p-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37908-96-6 | |

| Record name | 3-Chloro-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37908-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-p-anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037908966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-p-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-p-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chloro-p-anisic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE349DXL4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of 3-Chloro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloro-4-methoxybenzoic acid (CAS No: 37908-96-6), a key intermediate in the synthesis of various pharmaceutical compounds. This document details its physical characteristics, spectral data, and safety information. Furthermore, it outlines a general experimental protocol for its synthesis and purification, and explores its role as a precursor in the development of cyclooxygenase-2 (COX-2) inhibitors and its potential anticancer activities.

Chemical and Physical Properties

This compound, also known as 3-chloro-p-anisic acid, is a white to off-white crystalline solid. It is a substituted benzoic acid with both a chloro and a methoxy (B1213986) group attached to the benzene (B151609) ring.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 37908-96-6 | [1][2] |

| Molecular Formula | C₈H₇ClO₃ | [2] |

| Molecular Weight | 186.59 g/mol | [2] |

| Melting Point | 216-218 °C | |

| Appearance | White to light yellow to light orange powder to crystal | |

| Solubility | Information not readily available | |

| SMILES | COc1ccc(cc1Cl)C(O)=O | |

| InChI | 1S/C8H7ClO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

A proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule.

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | Data not available |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available | Data not available | Data not available |

Experimental Protocols

Synthesis of this compound

A general method for the preparation of methoxybenzoic acids involves the nucleophilic substitution of a chlorobenzonitrile derivative with a methoxide (B1231860) source, followed by hydrolysis of the nitrile group to a carboxylic acid.[3]

Experimental Workflow for the Synthesis of Methoxybenzoic Acids

Caption: General workflow for the synthesis of methoxybenzoic acids.

Protocol:

-

Nucleophilic Substitution: In an autoclave, o-chlorobenzonitrile is reacted with sodium methoxide in methanol under inert gas protection. The reaction is typically carried out at a temperature of 80-150°C and a pressure of 0.18-1.4 MPa.[3]

-

Hydrolysis: The resulting solution containing the methoxybenzonitrile intermediate is directly mixed with an alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide) and water. Methanol is removed, and the hydrolysis reaction is conducted at a temperature of 90-190°C to yield the alkali metal salt of the methoxybenzoic acid.[3]

-

Acidification: The reaction mixture is cooled, and the pH is adjusted to less than 4 with hydrochloric acid or sulfuric acid. This precipitates the methoxybenzoic acid as a solid.[3]

-

Purification: The solid product is collected by filtration, washed with water, and dried.[3]

General Protocol for Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or place the sample directly on an ATR crystal.

-

Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI).

Biological Activity and Potential Applications

This compound serves as a crucial building block in the synthesis of pharmacologically active molecules.

Role in the Synthesis of COX-2 Inhibitors

This compound is utilized in the synthesis of cyclooxygenase-2 (COX-2) inhibitors.[1] COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. Selective inhibition of COX-2 over COX-1 is a key strategy in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.

COX-2 Inhibition Pathway

Caption: Inhibition of the COX-2 pathway by a derivative of this compound.

Potential Anticancer Activity

Derivatives of methoxybenzoic acid have shown potential as anticancer agents. For instance, some methoxy-substituted compounds have been reported to induce apoptosis in cancer cells. Ferulic acid (4-hydroxy-3-methoxycinnamic acid), a related compound, has been shown to trigger apoptosis by modulating the expression of key proteins in the apoptotic pathway, such as Bax and Bcl-2, and activating caspases.[4] While specific studies on the anticancer mechanism of this compound are limited, its structural similarity to other biologically active methoxybenzoic acid derivatives suggests it may be a valuable scaffold for the development of new anticancer drugs.

Intrinsic Apoptosis Pathway

Caption: A simplified representation of the intrinsic apoptosis pathway potentially targeted by methoxybenzoic acid derivatives.

Safety Information

This compound is classified as acutely toxic if swallowed and is very toxic to aquatic life. Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Table 6: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 3) | H301: Toxic if swallowed |

| Hazardous to the aquatic environment, acute hazard (Category 1) | H400: Very toxic to aquatic life |

Data sourced from Sigma-Aldrich.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of NSAIDs and potentially as a scaffold for anticancer agents. This guide has provided a detailed summary of its chemical and physical properties, along with general protocols for its synthesis and analysis. Further research into its specific biological mechanisms of action will be crucial for the development of novel therapeutics.

References

An In-depth Technical Guide to 3-Chloro-4-methoxybenzoic Acid

This technical guide provides a comprehensive overview of 3-Chloro-4-methoxybenzoic acid, including its chemical identity, physicochemical properties, and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is also widely known by its synonym, 3-Chloro-p-anisic acid [1][2][3].

Key Identifiers:

The structure consists of a benzoic acid core with a chlorine atom at the 3-position and a methoxy (B1213986) group at the 4-position relative to the carboxylic acid group.

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature[1]. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 186.59 g/mol | [1][4] |

| Melting Point | 216-218 °C | [5] |

| Boiling Point (Predicted) | 304.8 ± 22.0 °C | [5] |

| Topological Polar Surface Area | 46.5 Ų | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 2 | [4] |

| XLogP3-AA | 2.2 | [4] |

| Purity (Typical) | >97.0% (GC) | [1] |

Applications and Synthesis

This compound serves as a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals[4]. It is noted for its use as an intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, which are nonsteroidal anti-inflammatory drugs (NSAIDs) used for treating inflammation and pain[3][5].

While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, a general synthetic route can be inferred from standard organic chemistry principles. A plausible method involves the chlorination and subsequent oxidation of p-anisic acid or a related precursor. The workflow for such a synthesis is outlined below.

For researchers working with this compound, robust analytical methods are crucial for purity assessment and quantification. The following protocols, adapted from methodologies for the structurally related compound 3-Chloro-4-methoxybenzenemethanamine, can serve as a starting point for method development.

3.2.1 High-Performance Liquid Chromatography (HPLC)

This method is suitable for quantifying this compound and assessing its purity. A reversed-phase HPLC method with UV detection is recommended.

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve approximately 10 mg of a reference standard in a 100 mL volumetric flask using methanol (B129727) to create a stock solution. Prepare working standards by further dilution with the mobile phase to achieve desired concentrations.

-

Sample Solution: Dissolve the sample containing the analyte in methanol to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (v/v), isocratic or gradient

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: ~225 nm (to be optimized)

-

3.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identification and trace-level analysis due to its high sensitivity and specificity.

-

Sample Preparation:

-

Standard Solution: Prepare a 1 mg/mL stock solution of the reference standard in a suitable solvent like methanol or dichloromethane. Create working standards through serial dilution.

-

Sample Solution: Dissolve the sample in the chosen solvent. Derivatization (e.g., silylation of the carboxylic acid) may be necessary to improve thermal stability and peak shape, though direct analysis may be feasible.

-

-

GC-MS Conditions (Typical):

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

-

Carrier Gas: Helium

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min.

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mode: Electron Ionization (EI), Scan mode.

-

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and acutely toxic to aquatic life (Aquatic Acute 1). Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling the solid material. Store in a cool, dark place, with a recommended temperature below 15°C[1].

References

A Technical Guide to the Physical Properties of 3-Chloro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

This technical guide provides a comprehensive overview of the core physical properties of 3-Chloro-4-methoxybenzoic acid (CAS No: 37908-96-6). The information contained herein is intended to support researchers, scientists, and drug development professionals in the effective handling, characterization, and application of this compound. This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, including cyclooxygenase-2 (COX-2) inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) used in the treatment of pain and inflammation.[1][2]

Core Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. This data has been aggregated from various chemical suppliers and databases to ensure a comprehensive overview.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO₃ | [1][3][4] |

| Molecular Weight | 186.59 g/mol | [1][3][4][5] |

| Appearance | White to light yellow or light orange powder/crystal | [1][6][7] |

| Melting Point | 215-219 °C | [3][6] |

| Boiling Point (Predicted) | 304.8 ± 22.0 °C | [1][8] |

| pKa (Predicted) | 4.10 ± 0.10 | [1][8] |

| Solubility | Slightly soluble in water.[7] Generally soluble in organic solvents like ethanol, toluene, and diethyl ether.[9][10] | [7][9][10] |

| Storage Temperature | Room Temperature, sealed in a dry environment. | [1][8] |

Experimental Protocols

While specific experimental documentation for the determination of every physical property of this compound is not publicly detailed, standard methodologies for aromatic carboxylic acids are well-established. The following protocols outline the likely procedures used to obtain the data presented above.

Melting Point Determination

The melting point of a solid crystalline substance like this compound is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used. This can range from a simple oil bath (Thiele tube) to an automated digital instrument.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For a pure compound, this range should be narrow (typically < 1 °C).

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[11][12]

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is employed.[11][12]

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired to determine the number of different types of protons and their neighboring environments.

-

¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired to identify the number of unique carbon atoms in the molecule.[12]

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, a potassium bromide (KBr) pellet is typically prepared by mixing a small amount of the compound with dry KBr and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[12]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[12]

-

Acquisition: A background spectrum is recorded and subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹) to identify characteristic absorption bands of the functional groups (e.g., O-H of the carboxylic acid, C=O, C-O, and C-Cl).[12]

Mass Spectrometry (MS):

-

Sample Introduction: For a compound like this compound, which is a solid, techniques such as Electrospray Ionization (ESI) or direct insertion probes are common. Gas Chromatography-Mass Spectrometry (GC-MS) could also be used if the compound is sufficiently volatile and thermally stable.[12]

-

Instrumentation: A mass spectrometer is used to ionize the sample and separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Analysis: The resulting mass spectrum provides the molecular weight of the compound and fragmentation patterns that can help confirm its structure.

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of an aromatic carboxylic acid such as this compound.

Caption: Workflow for the physicochemical characterization of this compound.

References

- 1. This compound CAS#: 37908-96-6 [m.chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. 3-氯-4-甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 37908-96-6 | TCI EUROPE N.V. [tcichemicals.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | 37908-96-6 [amp.chemicalbook.com]

- 9. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Technical Guide: Physicochemical Properties of 3-Chloro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 3-Chloro-4-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines its melting and boiling points, detailed experimental protocols for their determination, and contextualizes its application through a relevant biochemical pathway.

Core Physicochemical Data

The following table summarizes the key physical properties of this compound (CAS No: 37908-96-6).

| Property | Value | Source(s) |

| Melting Point | 215 - 219 °C | [1][2][3] |

| 216 - 218 °C | [4] | |

| Boiling Point | 304.8 ± 22.0 °C (Predicted) | [4] |

| Molecular Formula | C₈H₇ClO₃ | [1][4][5][6][7] |

| Molecular Weight | 186.59 g/mol | [1][4][5][6][7] |

Experimental Protocols

Precise determination of melting and boiling points is critical for compound identification and purity assessment. The following are detailed, standardized methodologies for these measurements.

Melting Point Determination (Capillary Method)

This method is based on visually observing the temperature at which a small, powdered sample of the crystalline solid transitions into a liquid state within a capillary tube.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Calibrated thermometer

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle to ensure a uniform particle size.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 1-2 mm.[8]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Approximate Melting Point Determination: A rapid heating rate (e.g., 10-20 °C per minute) is used to obtain a preliminary, approximate melting range.[9]

-

Accurate Melting Point Determination: A new sample is prepared and the apparatus is allowed to cool. The temperature is then raised rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[10]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

Boiling Point Determination (Siwoloboff Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would need to be melted first, and this method is more applicable to its liquid derivatives or related liquid compounds.

Apparatus:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or aluminum block)

-

Beaker and heating source (hot plate or Bunsen burner)

Procedure:

-

Sample Preparation: A few milliliters of the liquid sample are placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end downwards.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath.[11]

-

Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Boiling Point Identification: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed, and the bath is allowed to cool slowly.

-

Data Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[11]

Contextual Application: Role in NSAID Synthesis

This compound serves as a building block in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs).[6] Many NSAIDs function by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a key role in the inflammatory response.

Cyclooxygenase-2 (COX-2) Signaling Pathway

The following diagram illustrates a simplified representation of the COX-2 signaling pathway, which is a target for drugs synthesized from precursors like this compound.

Caption: Simplified COX-2 signaling pathway and the inhibitory action of NSAIDs.

This guide provides foundational data and protocols for researchers working with this compound. The provided information is intended to support further research and development in medicinal chemistry and related fields.

References

- 1. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. chm.uri.edu [chm.uri.edu]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

Solubility Profile of 3-Chloro-4-methoxybenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Chloro-4-methoxybenzoic acid in organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages solubility data from structurally analogous compounds, 4-methoxybenzoic acid and 3-chlorobenzoic acid, to provide a well-rounded understanding of its expected solubility behavior. This document is intended to be a valuable resource for laboratory work, guiding solvent selection for synthesis, purification, and formulation development.

Introduction to the Solubility of this compound

This compound is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and chemical synthesis. Its solubility is a critical physicochemical property that influences its bioavailability, reaction kinetics, and the ease of its purification. The molecule possesses both a polar carboxylic acid group capable of hydrogen bonding and a relatively non-polar substituted benzene (B151609) ring. This amphiphilic nature dictates its solubility in various organic solvents. The presence of a chlorine atom and a methoxy (B1213986) group on the benzene ring further modifies its solubility profile compared to its parent compound, benzoic acid. The chlorine atom, being electron-withdrawing and increasing lipophilicity, and the methoxy group, capable of hydrogen bonding and also contributing to the overall polarity, create a nuanced solubility behavior. While it is known to be slightly soluble in water, its solubility is expected to be significantly higher in organic solvents, particularly those that can engage in hydrogen bonding or have a similar polarity.[1]

Quantitative Solubility Data of Analogous Compounds

To estimate the solubility of this compound, quantitative data for structurally similar compounds, 4-methoxybenzoic acid and 3-chlorobenzoic acid, are presented below. These compounds serve as excellent models, with 4-methoxybenzoic acid sharing the methoxy substituent and 3-chlorobenzoic acid featuring the chloro substituent in a similar position.

Solubility of 4-Methoxybenzoic Acid in Various Organic Solvents

The following table summarizes the mole fraction solubility of 4-methoxybenzoic acid in a range of organic solvents at different temperatures. This data was determined using a gravimetric method.[2]

| Temperature (K) | 1-Butanol | Isobutanol | 2-Butanol | 1-Pentanol | Ethylene Glycol | Ethyl Formate | 1-Propyl Acetate (B1210297) | Isopropyl Acetate | n-Butyl Acetate | Acetone | 2-Butanone | Cyclohexanone | Toluene | Tetrahydrofuran |

| 283.15 | 0.0895 | 0.0768 | 0.0987 | 0.0712 | 0.0123 | - | - | - | - | - | - | - | - | - |

| 288.15 | 0.1083 | 0.0935 | 0.1192 | 0.0865 | 0.0151 | - | - | - | - | - | - | - | - | - |

| 293.15 | 0.1302 | 0.1129 | 0.1435 | 0.1047 | 0.0184 | - | - | - | - | - | - | - | - | - |

| 298.15 | 0.1556 | 0.1356 | 0.1718 | 0.1261 | 0.0224 | - | - | - | - | - | - | - | - | - |

| 303.15 | 0.1849 | 0.1619 | 0.2045 | 0.1513 | 0.0271 | - | - | - | - | - | - | - | - | - |

| 308.15 | 0.2186 | 0.1923 | 0.2421 | 0.1805 | 0.0328 | - | - | - | - | - | - | - | - | - |

| 313.15 | 0.2574 | 0.2273 | 0.2851 | 0.2145 | 0.0396 | - | - | - | - | - | - | - | - | - |

| 318.15 | 0.3019 | 0.2675 | 0.3341 | 0.2538 | 0.0478 | - | - | - | - | - | - | - | - | - |

| 323.15 | 0.3529 | 0.3136 | 0.3898 | 0.2991 | 0.0577 | - | - | - | - | - | - | - | - | - |

| 328.15 | 0.4112 | 0.3664 | 0.4529 | 0.3514 | 0.0696 | - | - | - | - | - | - | - | - | - |

Note: Dashes indicate data not provided in the source.

Qualitatively, 4-methoxybenzoic acid is highly soluble in alcohols like methanol (B129727) and ethanol, soluble in ethers and ethyl acetate, and has lower solubility in non-polar solvents like toluene.[3][4][5]

Solubility of 3-Chlorobenzoic Acid

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The shake-flask method is the most reliable and widely used technique for this purpose.[7][8]

Principle of the Shake-Flask Method

The shake-flask method involves creating a saturated solution of the solute in the solvent of interest by allowing the system to reach equilibrium. An excess of the solid compound is added to a known volume of the solvent and agitated at a constant temperature for a sufficient period to ensure that the dissolution and crystallization rates are equal.[7][8][9] Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is determined using a suitable analytical technique.

Detailed Experimental Protocol (Shake-Flask Method with Gravimetric Analysis)

This protocol outlines the steps for determining the equilibrium solubility of a solid compound like this compound in an organic solvent.

3.2.1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and other standard laboratory glassware

-

Drying oven

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (for alternative analysis)

3.2.2. Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.[7]

-

Solvent Addition: Accurately pipette a known volume or mass of the desired organic solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[7][10] The equilibration time should be sufficient for the concentration of the solute in the solution to become constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically resistant syringe filter to remove all undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Concentration Analysis (Gravimetric Method):

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known mass or volume of the clear, filtered saturated solution into the evaporating dish and record the weight.

-

Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is obtained.

-

The difference between the final and initial weights of the evaporating dish gives the mass of the dissolved solute.

-

-

Calculation: Calculate the solubility in terms of mass of solute per mass or volume of solvent, or as a mole fraction.

3.2.3. Alternative Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): A filtered aliquot of the saturated solution is diluted and injected into an HPLC system. The concentration is determined by comparing the peak area to a calibration curve prepared with standard solutions of known concentrations.

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore, the absorbance of the diluted saturated solution can be measured and the concentration calculated using a previously established calibration curve (Beer-Lambert Law).

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining equilibrium solubility.

Factors Influencing the Solubility of this compound

Caption: Interrelated factors affecting solubility.

Discussion and Conclusion

The solubility of this compound in organic solvents is governed by a balance of intermolecular forces between the solute and the solvent molecules. Based on the data from its structural analogs, it is anticipated that this compound will exhibit good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate) due to the presence of the carboxylic acid and methoxy groups which can participate in hydrogen bonding and dipole-dipole interactions. The presence of the chlorine atom is expected to enhance its solubility in less polar solvents like dichloromethane (B109758) compared to 4-methoxybenzoic acid.

The provided experimental protocol for the shake-flask method offers a robust and reliable approach for obtaining precise quantitative solubility data for this compound. For researchers and professionals in drug development, understanding and experimentally determining the solubility of this compound is a critical step in the formulation of effective and stable pharmaceutical products. The data on analogous compounds presented in this guide serves as a valuable starting point for solvent screening and for designing further solubility studies.

References

- 1. Page loading... [guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biorelevant.com [biorelevant.com]

- 10. quora.com [quora.com]

An In-depth Technical Guide to 3-Chloro-4-methoxybenzoic Acid: Molecular Structure, Properties, and Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of 3-Chloro-4-methoxybenzoic acid, a key chemical intermediate in pharmaceutical research and development. Aimed at researchers, scientists, and drug development professionals, this document details the molecule's structure, physicochemical properties, and a representative synthesis protocol. Furthermore, it explores its relevance as a precursor in the synthesis of cyclooxygenase-2 (COX-2) inhibitors.

Core Molecular and Physical Properties

This compound, with the chemical formula C₈H₇ClO₃, is a white to off-white crystalline solid.[1] Its molecular structure consists of a benzene (B151609) ring substituted with a carboxylic acid group, a methoxy (B1213986) group, and a chlorine atom. The precise arrangement of these functional groups is crucial for its chemical reactivity and biological activity.

Key Identifiers and Molecular Weight

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | |

| CAS Number | 37908-96-6 | |

| Synonyms | 3-Chloro-p-anisic acid |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 216-218 °C | |

| Appearance | White to off-white crystalline powder | [1] |

| SMILES | COc1ccc(cc1Cl)C(O)=O | |

| InChI | 1S/C8H7ClO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) |

Molecular Structure Visualization

The structural arrangement of this compound is depicted below. The diagram highlights the spatial relationship between the carboxylic acid, methoxy, and chloro substituents on the benzene ring.

References

Spectroscopic Profile of 3-Chloro-4-methoxybenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4-methoxybenzoic acid (CAS No: 37908-96-6), a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Chemical Structure and Properties

This compound is a white to off-white crystalline solid with the molecular formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol .[2][3] Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid group, a chlorine atom at position 3, and a methoxy (B1213986) group at position 4.

Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound, the following data is a combination of predicted values and analysis based on structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~7.9 - 8.1 | Doublet | 1H | H-2 |

| ~7.8 - 8.0 | Doublet of doublets | 1H | H-6 |

| ~7.0 - 7.2 | Doublet | 1H | H-5 |

| ~3.9 | Singlet | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O (Carboxylic acid) |

| ~158 | C-4 (C-OCH₃) |

| ~133 | C-6 |

| ~131 | C-2 |

| ~125 | C-1 (C-COOH) |

| ~123 | C-3 (C-Cl) |

| ~112 | C-5 |

| ~56 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1500, ~1450 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~1100 | Medium | C-O stretch (Carboxylic acid) |

| ~800-900 | Strong | C-H bend (Aromatic, out-of-plane) |

| ~700-800 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be employed.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 186/188 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 171/173 | Medium | [M - CH₃]⁺ |

| 141/143 | Medium | [M - COOH]⁺ |

| 107 | High | [M - Cl - CO]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are general experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of 5-10 mg of this compound would be dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

IR Spectroscopy

For solid samples like this compound, the KBr pellet method is a common sample preparation technique. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry

The mass spectrum would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are then separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound, aiding in its identification and utilization in further research and development.

References

3-Chloro-4-methoxybenzoic Acid: A Technical Safety Guide for Researchers

This technical guide provides a comprehensive overview of the safety data for 3-Chloro-4-methoxybenzoic acid (CAS No: 37908-96-6), a compound utilized in the synthesis of various pharmaceutical and agrochemical products.[1] The information is intended for researchers, scientists, and drug development professionals to ensure its safe handling and use. The data presented is compiled from various Safety Data Sheets (SDS) and general toxicological guidelines.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior under various laboratory conditions.

| Property | Value | Reference |

| Molecular Formula | C8H7ClO3 | |

| Molecular Weight | 186.59 g/mol | |

| Appearance | White to light yellow to light orange powder/crystal | [2] |

| Melting Point | 216-218 °C | |

| Boiling Point | 304.8 ± 22.0 °C (Predicted) | |

| Density | 1.352 g/cm³ (Predicted) | |

| pKa | 4.10 ± 0.10 (Predicted) | |

| Solubility | Slightly soluble in water. |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and acute aquatic toxicity.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

| Skin Corrosion/Irritation | Not Classified (though irritation is a potential hazard) | H315: Causes skin irritation (as per some sources) |

| Serious Eye Damage/Eye Irritation | Not Classified (though irritation is a potential hazard) | H319: Causes serious eye irritation (as per some sources) |

Signal Word: Danger

GHS Pictograms:

-

Skull and crossbones (GHS06): Indicates acute toxicity (fatal or toxic).

-

Environment (GHS09): Indicates hazards to the aquatic environment.

Toxicological Data

Acute Oral Toxicity

The classification of "Acute Toxicity, Category 3" suggests that the LD50 (the dose lethal to 50% of the test population) is in the range of 50 to 300 mg/kg body weight. The likely methodology for determining this is the Acute Toxic Class Method (OECD Guideline 423).

Experimental Protocol (General, based on OECD 423):

-

Test Animals: Typically, healthy, young adult rats of a single sex (usually females) are used.[3]

-

Housing and Acclimatization: Animals are housed in suitable conditions with controlled temperature, humidity, and light cycles. They are acclimatized to the laboratory environment before the study begins.

-

Dose Administration: The test substance is administered orally by gavage at one of several fixed starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).[4]

-

Stepwise Procedure: A small group of animals (typically 3) is dosed. The outcome (mortality or survival) determines the next step. If mortality is observed, the test is repeated with a lower dose in another group of animals. If no mortality is observed, a higher dose is used in a subsequent group.

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[5] Body weight is typically measured before administration and at regular intervals throughout the observation period.

-

Data Analysis: The LD50 is determined based on the dose levels at which mortality is and is not observed, which allows for classification into a GHS toxicity category.[3]

Skin and Eye Irritation

Although not formally classified as a skin or eye irritant by all sources, some Safety Data Sheets indicate that it may cause skin and eye irritation.[6] Standard OECD guidelines for assessing these endpoints are described below.

Experimental Protocol (General, based on OECD 404 for Skin Irritation):

-

Test Animals: Healthy, young adult albino rabbits are typically used.[7]

-

Application: A small area of the animal's skin is shaved. The test substance (0.5 g for solids) is applied to the skin and covered with a gauze patch for a 4-hour exposure period.[7]

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[7][8]

-

Scoring: The severity of the skin reactions is scored according to a standardized scale.

Experimental Protocol (General, based on OECD 405 for Eye Irritation):

-

Test Animals: Healthy, young adult albino rabbits are used.[9]

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[9]

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[9]

-

Scoring: Ocular lesions are scored based on a standardized system to determine the level of irritation.

Aquatic Toxicity

The classification "Very toxic to aquatic life" indicates a high potential for harm to aquatic organisms. This is typically determined through studies on fish, daphnia, or algae. The standard test for acute toxicity to fish is OECD Guideline 203.

Experimental Protocol (General, based on OECD 203 for Fish Acute Toxicity):

-

Test Species: A standard fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is used.[10]

-

Exposure: Fish are exposed to a range of concentrations of the test substance in water for a period of 96 hours.[11]

-

Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[11]

-

Data Analysis: The concentration that is lethal to 50% of the fish (LC50) is calculated. A low LC50 value indicates high toxicity. For a substance to be classified as "Very toxic to aquatic life" (Acute 1), the 96-hour LC50 is typically ≤ 1 mg/L.

Handling and Safety Precautions

Given the hazardous nature of this compound, strict safety protocols must be followed in the laboratory.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

-

Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure an eyewash station and safety shower are readily accessible.

Handling and Storage:

-

Avoid creating dust.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

First-Aid Measures

In case of exposure, the following first-aid measures should be taken immediately:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key logical relationships and workflows for handling this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 37908-96-6 | TCI AMERICA [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. scribd.com [scribd.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. eaht.org [eaht.org]

- 9. oecd.org [oecd.org]

- 10. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 11. oecd.org [oecd.org]

discovery and history of 3-Chloro-4-methoxybenzoic acid

An In-depth Technical Guide to 3-Chloro-4-methoxybenzoic Acid

This technical guide provides a comprehensive overview of this compound (CAS No: 37908-96-6), a key intermediate in the pharmaceutical industry. The document details its discovery, historical development of its synthesis, and its significant applications, particularly in the development of cyclooxygenase-2 (COX-2) inhibitors. A thorough compilation of its physicochemical and spectroscopic properties is presented in tabular format for easy reference. Furthermore, this guide includes a detailed, state-of-the-art experimental protocol for its synthesis, ensuring researchers and drug development professionals have a practical resource for their work. A logical workflow for a key synthetic transformation is also visualized using a Graphviz diagram.

Introduction

This compound, also known as 3-chloro-p-anisic acid, is a substituted benzoic acid derivative that has garnered significant attention in the field of medicinal chemistry.[1] Its molecular structure, featuring a chlorinated and methoxylated phenyl ring attached to a carboxylic acid group, makes it a versatile building block for the synthesis of complex organic molecules.[2] This guide aims to provide a detailed technical resource for researchers, scientists, and professionals involved in drug discovery and development, covering the history, synthesis, properties, and applications of this important compound.

Discovery and History

While the specific historical details of the initial discovery and first synthesis of this compound are not extensively documented in readily available literature, its emergence is closely tied to the broader development of substituted benzoic acid chemistry for pharmaceutical applications. The late 20th and early 21st centuries saw a surge in the exploration of such compounds as scaffolds for targeted therapies. The importance of this compound grew with the increasing demand for selective COX-2 inhibitors, where it serves as a crucial starting material.[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below. This information is essential for its identification, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 37908-96-6 | [4][5] |

| Molecular Formula | C₈H₇ClO₃ | [4][5] |

| Molecular Weight | 186.59 g/mol | [4][5] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 216-218 °C | [6] |

| Boiling Point (Predicted) | 304.8 ± 22.0 °C | [6] |

| pKa (Predicted) | 4.10 ± 0.10 | [6] |

| Solubility | Slightly soluble in water |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic protons will appear as a complex splitting pattern in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling constants influenced by the chloro and carboxylic acid substituents. The methoxy protons will appear as a sharp singlet at around δ 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the eight distinct carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ 165-175 ppm). The aromatic carbons will appear in the region of δ 110-160 ppm, with the carbon attached to the methoxy group being significantly shielded and the carbon attached to the chlorine atom showing a characteristic chemical shift. The methoxy carbon will appear at around δ 56 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid group (around 2500-3300 cm⁻¹). A strong C=O stretching vibration for the carbonyl group will be observed around 1680-1710 cm⁻¹. C-O stretching vibrations for the methoxy and carboxylic acid groups will appear in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ at m/z 186 and an [M+2]⁺ peak with approximately one-third the intensity of the molecular ion peak, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns for benzoic acids include the loss of -OH (m/z 169) and -COOH (m/z 141) fragments.

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. A common and practical approach involves the chlorination of 4-methoxybenzoic acid.

Experimental Protocol: Chlorination of 4-Methoxybenzoic Acid

This protocol describes a general procedure for the synthesis of this compound from 4-methoxybenzoic acid.

Materials:

-

4-Methoxybenzoic acid

-

Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂)

-

A suitable solvent (e.g., toluene, dichloromethane)

-

Anhydrous iron(III) chloride (FeCl₃) or another Lewis acid catalyst (optional, depending on the chlorinating agent)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Appropriate glassware and safety equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 4-methoxybenzoic acid in the chosen solvent.

-

Chlorination: If using sulfuryl chloride, add the catalyst (e.g., FeCl₃) to the solution. Slowly add sulfuryl chloride dropwise to the stirred solution at room temperature. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux. If using thionyl chloride, the reaction may require heating.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding water. Separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to remove any unreacted acid and HCl), and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure product.

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[2] Its most prominent application is in the preparation of selective cyclooxygenase-2 (COX-2) inhibitors.[3] COX-2 is an enzyme involved in inflammation and pain pathways, and its selective inhibition is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

The structural features of this compound, specifically the chlorine and methoxy substituents on the phenyl ring, are crucial for achieving the desired binding affinity and selectivity for the COX-2 enzyme in the final drug molecule.

Signaling Pathways and Experimental Workflows

The synthesis of more complex drug molecules from this compound often involves a series of chemical transformations. A representative workflow for the conversion of the carboxylic acid to an amide, a common step in drug synthesis, is depicted below.

Caption: A generalized workflow for the synthesis of an N-substituted 3-chloro-4-methoxybenzamide.

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. Its synthesis, while based on established chemical principles, requires careful control to achieve high purity. The physicochemical and spectroscopic data provided in this guide serve as a critical reference for its characterization. The primary application of this compound in the development of COX-2 inhibitors highlights its significance in the ongoing quest for safer and more effective anti-inflammatory therapies. This technical guide provides a solid foundation for researchers and professionals working with this versatile chemical intermediate.

References

3-Chloro-4-methoxybenzoic Acid: A Comprehensive Technical Guide for Chemical Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Chloro-4-methoxybenzoic acid, a pivotal chemical intermediate in the landscape of modern organic synthesis. This document outlines its chemical and physical properties, synthesis methodologies, and significant applications, with a particular focus on its role in pharmaceutical development. Detailed experimental protocols and visual pathway diagrams are provided to support research and development activities.

Core Chemical and Physical Properties

This compound, also known as 3-Chloro-p-anisic acid, is a white to off-white crystalline powder.[1] Its unique structure, featuring a carboxylic acid, a chloro group, and a methoxy (B1213986) group on a benzene (B151609) ring, makes it a versatile building block in synthesizing more complex molecules.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 37908-96-6 | [1][3][4][5][6] |

| Molecular Formula | C₈H₇ClO₃ | [1][3][6] |

| Molecular Weight | 186.59 g/mol | [1][3][6][7] |

| Melting Point | 216-218 °C | [3][7] |

| Boiling Point | 304.8 ± 22.0 °C (Predicted) | [3][7] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Slightly soluble in water | [1] |

| pKa | 4.10 ± 0.10 (Predicted) | [7] |

| EC Number | 253-708-9 | [3] |

| Linear Formula | H₃COC₆H₃(Cl)CO₂H |

Synthesis of this compound

The synthesis of substituted benzoic acids like this compound often involves a multi-step process. A common conceptual pathway involves the chlorination of a methoxy-substituted precursor followed by the oxidation of a side chain or hydrolysis of a nitrile.

Caption: Conceptual synthesis pathway for this compound.

Experimental Protocol: Synthesis via Chlorination and Hydrolysis (Representative)

The following is a representative protocol based on general principles of organic synthesis, as specific laboratory preparations were not detailed in the provided search results. A plausible route starts from a substituted toluene, which is chlorinated, followed by oxidation of the methyl group to a carboxylic acid. An alternative, described in patent literature for similar compounds, involves nucleophilic substitution on a chlorobenzonitrile followed by hydrolysis.[8]

Materials:

-

4-Methoxy-3-chlorobenzonitrile

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Reaction flask with reflux condenser

-

Magnetic stirrer with heating plate

-

pH meter or pH paper

-

Büchner funnel and filter paper

Procedure:

-

Hydrolysis: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Methoxy-3-chlorobenzonitrile (1 equivalent).

-

Add a 20% aqueous solution of sodium hydroxide (3-4 equivalents) and ethanol to ensure solubility.

-

Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Acidification: After cooling the reaction mixture to room temperature, slowly add concentrated hydrochloric acid while stirring until the pH of the solution is approximately 2. A white precipitate should form.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold water to remove any remaining inorganic salts.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum.

Role as a Chemical Intermediate in Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[3][6] Its functional groups—the carboxylic acid and the chloro-substituted methoxybenzene ring—allow for diverse reactions such as amidation and esterification, making it a key component for building complex molecular structures.[2] It is specifically noted for its use in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, which are used to treat inflammation and pain.[3][6]

Caption: Role of this compound in API synthesis.

Experimental Protocol: Amide Bond Formation (General)

This protocol describes a general method for forming an amide, a common transformation for this intermediate in pharmaceutical synthesis.

Materials:

-

This compound

-

A primary or secondary amine (R-NH₂)

-

A peptide coupling agent (e.g., DCC, EDC)

-

A base (e.g., triethylamine, DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Activation: Dissolve this compound (1 equivalent) in the anhydrous solvent in a dry reaction flask under an inert atmosphere.

-

Add the coupling agent (1.1 equivalents) and stir at 0 °C for 30 minutes to activate the carboxylic acid.

-

Coupling: To the activated acid, add the amine (1 equivalent) and the base (1.2 equivalents).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Work-up: Upon completion, filter off any solid byproducts (e.g., DCU if DCC is used).

-

Wash the filtrate with a mild acid (e.g., 1M HCl), followed by a mild base (e.g., saturated NaHCO₃ solution), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude amide product using column chromatography or recrystallization to yield the final compound.

Safety and Handling

Proper handling of this compound is essential. It is classified as acutely toxic if swallowed and is very toxic to aquatic life.[4][7]

Table 2: GHS Hazard and Precautionary Information

| Category | Codes and Statements | Reference |

| Hazard Pictograms | GHS06 (Skull and crossbones), GHS09 (Environment) | |

| Signal Word | Danger | |

| Hazard Statements | H301: Toxic if swallowed. H400: Very toxic to aquatic life. | [7] |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P273: Avoid release to the environment. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P391: Collect spillage. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate PPE, including:

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: Dust mask type N95 (US) or equivalent.

-

Skin and Body Protection: Lab coat and other protective clothing to prevent skin exposure.[4]

The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container. It is stable under normal conditions, and hazardous polymerization does not occur.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 37908-96-6 [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | 37908-96-6 [amp.chemicalbook.com]

- 8. CN104151157A - Preparation method of methoxybenzoic acid - Google Patents [patents.google.com]

The Versatile Scaffold: A Technical Guide to the Research Applications of 3-Chloro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-methoxybenzoic acid, a halogenated derivative of the naturally occurring 4-methoxybenzoic acid (anisic acid), is a versatile building block in synthetic chemistry with growing importance in pharmaceutical and agrochemical research. Its unique substitution pattern—a chlorine atom and a methoxy (B1213986) group on the benzene (B151609) ring—provides a scaffold for the development of a diverse range of derivatives with significant biological activities. This technical guide provides an in-depth overview of the current and potential research applications of this compound, with a focus on its utility in medicinal chemistry as a precursor for anticancer, antimicrobial, and anti-inflammatory agents. This document also explores its role in the synthesis of agrochemicals and its potential for use in materials science. Detailed experimental protocols, quantitative biological data, and visualizations of key synthetic and biological pathways are presented to support researchers in leveraging the full potential of this valuable chemical intermediate.

Introduction

This compound (CAS No: 37908-96-6) is a white to off-white crystalline solid that serves as a crucial intermediate in organic synthesis.[1][2][3] Its structure, featuring a carboxylic acid functional group, an electron-donating methoxy group, and an electron-withdrawing chlorine atom, allows for a wide array of chemical modifications, including esterification, amidation, and various coupling reactions. These transformations enable the construction of complex molecular architectures with diverse pharmacological and chemical properties.

This guide will explore the multifaceted research applications of this compound, with a particular emphasis on its role as a scaffold for the discovery of novel therapeutic agents. We will delve into its application in the synthesis of anticancer, antimicrobial, and anti-inflammatory compounds, supported by available quantitative data. Furthermore, this document will touch upon its emerging applications in the agrochemical sector and its potential as a monomer in polymer chemistry.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO₃ | [1][2] |

| Molecular Weight | 186.59 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 216-218 °C | [1] |

| CAS Number | 37908-96-6 | [1][2][3] |

Spectroscopic Characterization:

While a complete, publicly available spectral dataset for this compound is not readily found in a single source, typical spectroscopic features can be inferred from data on closely related compounds such as 3-chlorobenzoic acid and 4-methoxybenzoic acid.[4][5][6]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the carboxylic acid proton (a broad singlet at higher chemical shifts, typically >10 ppm). The aromatic region will display a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the carboxyl carbon, the aromatic carbons (with chemical shifts influenced by the chloro and methoxy substituents), and the methoxy carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration of the carboxylic acid, typically in the region of 1680-1710 cm⁻¹, and a broad O-H stretching band from the carboxylic acid dimer. C-O stretching for the methoxy group and C-Cl stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the chlorine atom.

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be achieved through various synthetic routes, often starting from more readily available precursors. A common strategy involves the chlorination of 4-methoxybenzoic acid.

General Synthesis of this compound

Reaction Scheme:

Figure 1: General synthesis of this compound.

Experimental Protocol (Illustrative):

-

Dissolution: Dissolve 4-methoxybenzoic acid in a suitable solvent, such as glacial acetic acid.

-

Chlorination: While stirring, slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to the solution. The reaction is typically carried out at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is poured into cold water to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or acetic acid.

Synthesis of Amide and Ester Derivatives